molecular formula C27H38N6O9 B12109828 Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA

Cat. No.: B12109828
M. Wt: 590.6 g/mol
InChI Key: JMMXHKRVUISFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is a synthetic tetrapeptide substrate containing a p-nitroaniline (pNA) group. Its structure includes a succinyl (Suc) blocking group at the N-terminus, followed by alternating DL-alanine (Ala) residues, a proline (Pro) residue, and a norleucine (Nle) residue. The pNA moiety serves as a chromogenic reporter, enabling spectrophotometric detection of enzymatic cleavage. This substrate is commonly used to study protease activity, particularly for enzymes that recognize proline-rich sequences. Its design allows for precise kinetic analysis of proteolytic cleavage under various experimental conditions.

Properties

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMXHKRVUISFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves standard peptide synthesis techniques. The process typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

    Purification: The crude peptide is purified using techniques such as HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as prolyl endopeptidase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

    Enzymes: Prolyl endopeptidase (PEP) is commonly used to catalyze the hydrolysis of this compound.

    Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer (pH 7.5), containing salts like NaCl and solvents like DMSO.

Major Products

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm.

Scientific Research Applications

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA is widely used in scientific research for various applications:

    Enzyme Activity Assays: It serves as a substrate for detecting and quantifying the activity of prolyl endopeptidase and other proteases.

    Drug Development: The compound is used in screening assays to identify potential inhibitors of prolyl endopeptidase, which may have therapeutic applications in treating diseases like celiac disease and neurodegenerative disorders.

    Biochemical Studies: Researchers use this compound to study the kinetics and mechanisms of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves its hydrolysis by prolyl endopeptidase. The enzyme recognizes the peptide sequence and cleaves the bond between the amino acids and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular target is the peptide bond, and the pathway involves the catalytic activity of the enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The majority of the evidence focuses on 5-aminolevulinic acid (ALA), a plant growth regulator, and its effects on photosynthesis and stress tolerance in crops such as watermelon and melon . Below is a general comparison framework for peptide-based substrates, extrapolated from broader biochemical principles:

Table 1: Key Features of Peptide Substrates with Chromogenic Groups

Compound Name Sequence Target Enzyme Detection Method Key Advantages/Limitations
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA DL-Ala-DL-Ala-Pro-Nle-pNA Proline-specific proteases Spectrophotometry (405 nm) High specificity for proline-rich regions; limited solubility in aqueous buffers.
Suc-Ala-Ala-Pro-Phe-pNA Ala-Ala-Pro-Phe-pNA Chymotrypsin Spectrophotometry Broad substrate for chymotrypsin; less stable under acidic conditions.
Suc-Ala-Pro-Arg-pNA Ala-Pro-Arg-pNA Trypsin Spectrophotometry Rapid cleavage kinetics; susceptible to nonspecific hydrolysis.

Research Findings and Mechanistic Insights

Specificity for Proline-Rich Sequences : The inclusion of Pro in the sequence of this compound enhances its affinity for proteases that recognize proline-rich motifs (e.g., prolyl endopeptidases). This contrasts with substrates like Suc-Ala-Pro-Arg-pNA, which target trypsin-like proteases with arginine specificity.

Chromogenic Efficiency : The pNA group in this compound releases a yellow-colored product upon cleavage, with molar extinction coefficients comparable to other pNA-based substrates (e.g., ~10,000 M⁻¹cm⁻¹ at 405 nm). This aligns with standard chromogenic detection methods used for substrates like Suc-Ala-Ala-Pro-Phe-pNA.

Solubility and Stability: Unlike substrates with charged residues (e.g., Arg or Lys), the norleucine (Nle) residue in this compound improves hydrophobicity, which may reduce solubility in aqueous buffers but enhance stability in organic solvents.

Limitations of Available Evidence

The provided evidence exclusively discusses ALA ’s role in plant physiology, such as enhancing photosynthesis under stress conditions. For instance, ALA-treated melon seedlings showed increased chlorophyll content and cold tolerance , while watermelon seedlings exhibited improved PSII efficiency under low temperatures . These findings are unrelated to the enzymatic or structural properties of This compound , highlighting a critical gap in the available data for direct comparison.

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